N-(3,4-dimethoxyphenyl)-4-methyl-1,3-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-12(19-7-14-8)13(16)15-9-4-5-10(17-2)11(6-9)18-3/h4-7H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXAEEUVRQNEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4-methyl-1,3-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable reagent, such as acetic anhydride, to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The scalability of the synthesis is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-4-methyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds .
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4-methyl-1,3-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Features and Pharmacophoric Elements
The table below highlights key structural differences and similarities:
*Estimated based on structural analogs.
Key Observations :
- Carboxamide Group : Present in all compounds, this group serves as a critical pharmacophore for protein binding via hydrogen bonding .
- 3,4-Dimethoxyphenyl Motif: Shared with benzimidazole and pyrido-pyrimidinone analogs, this group likely contributes to hydrophobic interactions and receptor affinity .
Key Observations :
- The benzimidazole synthesis via one-pot reductive cyclization offers efficiency (high yield, short reaction time) compared to multi-step routes for pyrido-pyrimidinones .
- The target compound’s synthesis may resemble the indazole-carboxamide route, utilizing carboxamide coupling with 3,4-dimethoxyaniline .
Q & A
Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-4-methyl-1,3-oxazole-5-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves cyclization to form the oxazole core, followed by coupling with a dimethoxyphenyl precursor. For example:
- Oxazole formation : Cyclization of α-bromo ketones with carboxamides under basic conditions (e.g., triethylamine) .
- Electrophilic coupling : Reaction of 3,4-dimethoxyphenyl derivatives with the oxazole intermediate using coupling agents like EDCI/HOBt . Key parameters include solvent choice (DMF or THF), temperature (60–80°C), and stoichiometric ratios. Ultrasound-assisted methods can enhance reaction rates and yields by 15–20% compared to traditional heating .
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Oxazole formation | α-bromo ketone, NH₄OAc, DMF, 70°C | 60–75% |
| Carboxamide coupling | EDCI, HOBt, DIPEA, RT | 70–85% |
Q. How is the structural integrity of this compound validated post-synthesis?
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; oxazole C=O at ~165 ppm) .
- Mass spectrometry : HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 317.1264 for C₁₄H₁₆N₂O₄) .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and torsion stresses in the oxazole-phenyl interface .
Q. What are the solubility and stability profiles under laboratory conditions?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited solubility in water (<0.1 mg/mL). Stability studies (pH 2–12, 25°C) show decomposition at pH <3 (acidic hydrolysis of oxazole) or pH >10 (demethylation of methoxy groups) .
Advanced Research Questions
Q. How do electronic effects of the 3,4-dimethoxyphenyl group influence reactivity in nucleophilic substitutions?
The methoxy groups act as electron-donating substituents, activating the phenyl ring for electrophilic attacks. Density Functional Theory (DFT) calculations indicate:
- Charge distribution : Increased electron density at the para position of the phenyl ring (Mulliken charge: −0.12 e) .
- Reactivity : Enhanced nucleophilic aromatic substitution (SNAr) at the 5-position of the oxazole under basic conditions (e.g., NaH/DMF) . Contradictory data exists on regioselectivity; some studies report preferential substitution at the oxazole’s 4-methyl group .
Q. What computational models predict binding affinities to biological targets like kinases or GPCRs?
- Docking simulations : AutoDock Vina models suggest high affinity (ΔG ≈ −9.2 kcal/mol) for kinase ATP-binding pockets due to H-bonding between the oxazole C=O and conserved lysine residues .
- MD simulations : 100-ns trajectories reveal stable interactions with GPCR transmembrane helices, driven by hydrophobic packing of the dimethoxyphenyl group . Experimental validation via SPR assays shows Kd values ranging from 0.3–2.1 µM for kinase inhibitors .
Q. How do crystallographic data resolve contradictions in reported tautomeric forms of the oxazole ring?
SHELXL refinement of single-crystal data identifies the oxazole-5-carboxamide tautomer as dominant (90% occupancy) over the 4-carboxamide form. Key evidence:
- Bond lengths : C4–C5 bond length (1.34 Å) aligns with double-bond character, excluding keto-enol tautomerism .
- Hydrogen bonding : N–H···O interactions between the carboxamide and methoxy groups stabilize the observed tautomer .
Q. What strategies mitigate byproducts during large-scale synthesis (e.g., dimerization or oxidation)?
- Byproduct suppression : Use of radical scavengers (e.g., BHT) reduces dimerization by 40% in refluxing toluene .
- Oxidation control : Anaerobic conditions (N₂ atmosphere) prevent methoxy-to-quinone oxidation during coupling steps .
- Purification : Gradient HPLC (C18 column, 10–90% MeCN/H₂O) separates the target compound (retention time: 12.3 min) from dimethoxy-related impurities .
Methodological Notes
- Contradictions : Discrepancies in optimal coupling agents (EDCI vs. DCC) may arise from solvent polarity effects. EDCI is preferred in DMF, while DCC outperforms in THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
